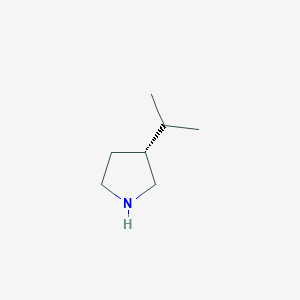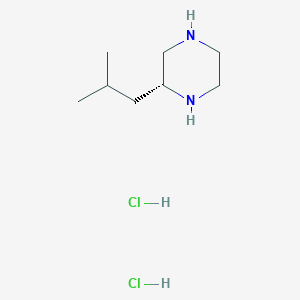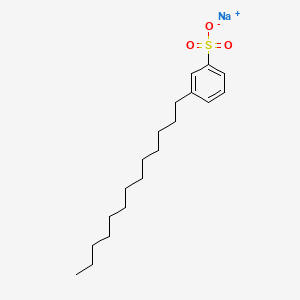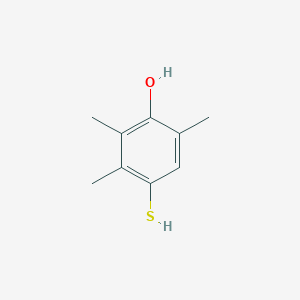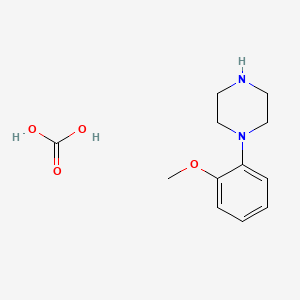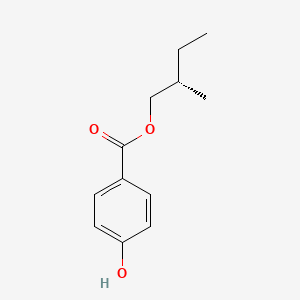
Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. For 4-Hydroxybenzoic acid, the molecular formula is C7H6O3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For 4-Hydroxybenzoic acid, the molecular weight is 138.1207 . It is soluble in water, and the solubility at 25°C is 3.44 g/L .Safety and Hazards
Propriétés
Numéro CAS |
85394-10-1 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
[(2S)-2-methylbutyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-3-9(2)8-15-12(14)10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
YCVMFKRVGOAHAA-VIFPVBQESA-N |
SMILES isomérique |
CC[C@H](C)COC(=O)C1=CC=C(C=C1)O |
SMILES |
CCC(C)COC(=O)C1=CC=C(C=C1)O |
SMILES canonique |
CCC(C)COC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B3194513.png)
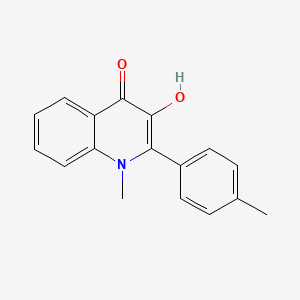
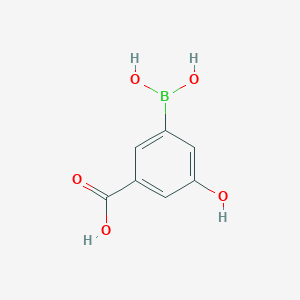
![5-Methyl-3,6-dioxo-2,3,6,7-tetrahydro-furo[2,3-f]indole](/img/structure/B3194534.png)
![Benzoic acid, 4-[(1-carboxy-2-methylpropyl)amino]-3-chloro-](/img/structure/B3194545.png)

